Calcium orotate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

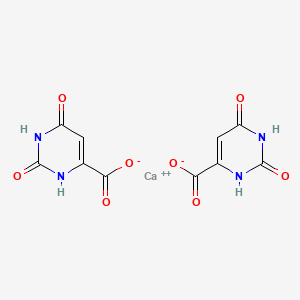

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

calcium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4N2O4.Ca/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKLQJZEAFLPDA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6CaN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066801 | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22454-86-0 | |

| Record name | Calcium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022454860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990GJM86HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Calcium Orotate Cellular Uptake

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium orotate, a salt of calcium and orotic acid, has been suggested to possess superior bioavailability compared to other calcium formulations[1][2][3]. The prevailing hypothesis centers on the role of orotic acid as a biological carrier, facilitating the transport of calcium across cellular membranes[1][3]. While the precise molecular mechanism for the uptake of the intact this compound salt is not fully elucidated, current understanding points towards a process involving the dissociation of the salt followed by the independent, and potentially synergistic, transport of its constituent ions. This guide synthesizes the available scientific literature to present the hypothesized mechanisms of this compound cellular uptake, focusing on the transport pathways of orotic acid and calcium ions. It includes a summary of relevant quantitative data, a detailed experimental protocol for studying orotate transport, and visualizations of the proposed cellular processes.

Introduction: The Orotate Advantage Hypothesis

Orotic acid, a precursor in the biosynthesis of pyrimidine nucleotides, is not classified as a vitamin but plays a significant role in cellular metabolism[4][5]. In the context of mineral supplementation, orotic acid is proposed to act as a transporter that enhances the passage of minerals across cell membranes[1][6]. For this compound, this leads to the "orotate advantage" hypothesis: the orotic acid moiety facilitates greater absorption and cellular utilization of calcium compared to inorganic or other organic calcium salts[1][2].

Due to its charged nature at physiological pH, orotic acid cannot passively diffuse across the lipid bilayer of cell membranes and relies on specific protein transporters for entry into the cytoplasm[4][7]. The primary hypothesized mechanism for this compound's enhanced bioavailability involves its dissociation extracellularly, followed by the efficient transport of orotic acid into the cell. This uptake of the orotate anion is thought to create a favorable local electrochemical gradient that, in turn, enhances the uptake of calcium ions through their respective channels and transporters.

Hypothesized Cellular Uptake Mechanisms

The cellular uptake of this compound is likely a multi-step process. The primary hypothesis involves the dissociation of the salt into calcium (Ca²⁺) and orotate ions prior to transport.

Orotic Acid Transport via Solute Carrier (SLC) Proteins

Once dissociated, the orotate anion is transported into the cell by specialized membrane proteins. Due to its negative charge, it requires facilitated transport[4]. The key transporters implicated belong to the Solute Carrier (SLC) superfamily.

-

SLC22 Family (Organic Anion Transporters - OATs): This family of transporters is crucial for the movement of a wide range of organic anions. Research has specifically identified the human urate transporter 1 (hURAT1), encoded by the SLC22A12 gene, as a high-affinity transporter for orotic acid[8].

-

SLC5 Family (Sodium-Coupled Transporters): Members of this family utilize the sodium ion gradient to co-transport substrates into the cell, and have also been implicated in orotic acid uptake[4].

The transport of orotic acid can be either dependent on or independent of a sodium gradient, depending on the specific transporter involved[4]. The efficient uptake of orotate by these transporters is a cornerstone of the hypothesis for enhanced calcium absorption.

Calcium Ion Transport

The cellular uptake of calcium is tightly regulated to maintain a low intracellular concentration, which is essential for its role as a second messenger[9]. Calcium enters the cell through several well-established mechanisms:

-

Ion Channels: Voltage-gated Ca²⁺ channels, ligand-gated channels, and store-operated calcium channels allow for the rapid influx of Ca²⁺ down its steep electrochemical gradient.

-

Transporters: The Na⁺/Ca²⁺ exchanger (NCX) can operate in both forward and reverse modes, allowing Ca²⁺ to enter or exit the cell depending on the electrochemical gradients of both ions.

The hypothesis suggests that the active removal of orotate from the extracellular fluid by its transporters could create a localized negative potential at the membrane surface, thereby increasing the driving force for positively charged calcium ions to enter the cell through their respective channels.

Integrated Hypothesis: A Synergistic Model

Combining these concepts, the primary hypothesized mechanism for this compound's cellular uptake is a synergistic process. The salt dissociates extracellularly. High-affinity transporters actively clear orotate from the vicinity of the cell membrane, which in turn enhances the electrochemical driving force for calcium influx through its dedicated channels.

Quantitative Data on Orotate Transport

Direct kinetic data for the transport of this compound is not available in the reviewed literature. However, studies on the transport of orotic acid via hURAT1 provide valuable quantitative insights into a key part of the hypothesized mechanism[8].

| Substrate | Transporter | Cell Line | Kₘ (Affinity) | Vₘₐₓ (Max. Velocity) | Reference |

| Orotic Acid | hURAT1 (SLC22A12) | HEK293 | 5 µM | Not Specified | [8] |

| Uric Acid | hURAT1 (SLC22A12) | HEK293 | 375 µM | Not Specified | [8] |

Table 1: Comparative transport kinetics for orotic acid and uric acid via the hURAT1 transporter. The significantly lower Kₘ for orotate indicates a much higher binding affinity compared to urate, the transporter's namesake substrate.

Experimental Protocol: Orotate Uptake Assay

The following is a generalized protocol for measuring orotate uptake in a cell line expressing a specific transporter, based on the methodology used to study hURAT1[8]. This protocol can be adapted to investigate the transport of radiolabeled orotate in the presence of varying concentrations of calcium to test the synergistic uptake hypothesis.

Objective

To quantify the uptake of orotic acid into mammalian cells stably expressing a candidate transporter protein (e.g., hURAT1).

Materials

-

Cells: Human Embryonic Kidney (HEK293) cells stably transfected with the transporter of interest (e.g., HEK-hURAT1) and mock-transfected control cells.

-

Reagents:

-

Cell culture medium (e.g., DMEM) with supplements.

-

[³H]orotic acid (radiolabeled tracer).

-

Unlabeled orotic acid.

-

Hanks' Balanced Salt Solution (HBSS), Cl⁻-free.

-

Cell lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation cocktail.

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO₂).

-

24-well cell culture plates.

-

Liquid scintillation counter.

-

Methodology

-

Cell Seeding: Plate the HEK-hURAT1 and mock cells into 24-well plates at a density that allows them to reach confluence on the day of the experiment.

-

Incubation: On the day of the experiment, wash the cells twice with Cl⁻-free HBSS.

-

Uptake Initiation: Add the incubation medium (Cl⁻-free HBSS) containing a fixed concentration of [³H]orotic acid (e.g., 50 nM) and varying concentrations of unlabeled orotate for competition assays (e.g., 0-30 µM).

-

Time Course: Incubate the plates at 37°C for a specified time (e.g., 2 minutes for initial rate measurements).

-

Uptake Termination: Rapidly terminate the uptake by aspirating the incubation medium and washing the cells three times with ice-cold HBSS.

-

Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 1 hour.

-

Quantification:

-

Transfer a portion of the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Use another portion of the lysate to determine the total protein content (e.g., using a BCA assay) for normalization.

-

-

Data Analysis: Calculate the rate of uptake (e.g., in pmol/mg protein/min). Subtract the uptake values from mock cells (non-specific uptake) from the values of transporter-expressing cells to determine the specific uptake. Kinetic parameters (Kₘ, Vₘₐₓ) can be determined by plotting the uptake rate against substrate concentration and fitting to the Michaelis-Menten equation.

Conclusion and Future Directions

The cellular uptake of this compound is hypothesized to be a sophisticated, synergistic process rather than the transport of an intact molecule. The available evidence suggests a mechanism involving the dissociation of the salt, followed by the highly efficient, carrier-mediated transport of orotic acid, which in turn creates favorable conditions for the influx of calcium ions. The high affinity of transporters like hURAT1 for orotate lends strong support to this hypothesis[8].

However, this model is largely inferred from the study of the individual components. Direct investigation into the cellular uptake of this compound is required for definitive confirmation. Future research should focus on:

-

Dual-labeling studies: Using isotopes of both calcium and orotic acid to simultaneously track their uptake and determine their transport stoichiometry.

-

Electrophysiological studies: Using techniques like patch-clamping to measure changes in membrane potential and ion currents upon application of this compound.

-

Transporter knockdown/knockout studies: Using siRNA or CRISPR to silence the expression of candidate orotate transporters (e.g., SLC22A12) and observing the effect on calcium uptake from this compound.

Elucidating the precise mechanism will provide a robust scientific foundation for the purported superior bioavailability of this compound and could inform the design of next-generation mineral supplements and drug delivery systems.

References

- 1. wbcil.com [wbcil.com]

- 2. jptcp.com [jptcp.com]

- 3. cphi-online.com [cphi-online.com]

- 4. The molecular mechanisms behind orotic acid transport in cells [cds-bsx.com]

- 5. Orotic acid - Wikipedia [en.wikipedia.org]

- 6. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Polarized Light Gallery - Orotic Acid [micro.magnet.fsu.edu]

- 7. Orotic acid's interaction with cellular transport systems [cds-bsx.com]

- 8. researchgate.net [researchgate.net]

- 9. Membrane transport in the cellular homeostasis of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

Orotic Acid as a Mineral Carrier: A Technical Whitepaper on Theoretical Advantages and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway, has been proposed as an effective mineral carrier to enhance the bioavailability and cellular uptake of essential minerals. This technical guide explores the theoretical advantages of using orotic acid to form mineral salts, known as orotates, for applications in biological systems. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and conceptual frameworks. The primary focus is on the unique physicochemical properties of orotates that are theorized to facilitate transport across cellular membranes, leading to improved mineral delivery to target tissues and intracellular compartments.

Introduction: The Mineral Transporter Concept

Efficient delivery of minerals to target tissues is a significant challenge in drug development and nutritional science. The bioavailability of inorganic mineral salts can be limited by factors such as poor solubility, interactions with dietary components, and homeostatic regulation at the intestinal level. The "mineral transporter" theory, notably advanced by Dr. Hans Nieper, posits that certain organic carrier molecules can chelate minerals and shuttle them more effectively across biological membranes.[1][2][3]

Orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) is a prime candidate for such a role. As a natural substance found in the body and in foods like dairy products, it is a central molecule in the synthesis of pyrimidines, which are essential for creating DNA, RNA, and nucleotides like Uridine Triphosphate (UTP) and Cytidine Triphosphate (CTP).[4][5][6] The theory suggests that mineral orotates, due to their unique structure and neutral charge, can penetrate cell membranes intact, delivering the mineral ion directly to intracellular sites, including the mitochondria.[1][2]

This guide will examine the evidence for two primary theoretical advantages of orotic acid as a mineral carrier:

-

Enhanced Bioavailability and Cellular Uptake: The ability of the orotate molecule to facilitate the transport of minerals across the intestinal barrier and into cells.

-

Targeted Metabolic Benefits: The synergistic effect of the mineral and the orotic acid moiety, which itself is a metabolically active precursor for nucleotide synthesis, particularly benefiting high-energy demand tissues like the myocardium.[7][8]

The Biochemical Role of Orotic Acid

Orotic acid is a critical intermediate in the de novo synthesis of pyrimidine nucleotides. This pathway is fundamental for cell proliferation, repair, and energy metabolism.

The key steps involving orotic acid are:

-

Formation: Dihydroorotate is oxidized by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) to form orotic acid.[9]

-

Conversion to UMP: Orotic acid is then converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase. OMP is subsequently decarboxylated to form uridine-5'-monophosphate (UMP), a foundational pyrimidine nucleotide.[4][6]

UMP is the precursor for all other pyrimidine nucleotides, including UTP, which is essential for glycogen synthesis, and CTP, required for lipid synthesis. The availability of these nucleotides is crucial for ATP-dependent processes, and orotic acid is theorized to support these pathways, especially in tissues under metabolic stress.[7][10]

Theoretical Advantage 1: Enhanced Bioavailability

The primary proposed advantage of mineral orotates is their superior absorption and transport into cells compared to inorganic or other organic mineral salts.

The Nieper Mineral Transporter Hypothesis

According to Dr. Hans Nieper's model, the effectiveness of a mineral transporter depends on its ability to carry a mineral ion across the lipid-rich cell membrane. He proposed that orotates, being electrically neutral and lipid-soluble, can pass through these membranes without dissociating. Once inside the cell, the orotic acid is metabolized in the pyrimidine pathway, releasing the mineral ion where it is needed, for instance, within the mitochondria to support ATP production.[1][2][3]

Quantitative Data on Bioavailability

While the theoretical framework is compelling, quantitative, comparative data remains sparse. The available studies provide some evidence, though more rigorous head-to-head trials are needed.

Table 1: Comparative Bioavailability and Pharmacokinetic Data

| Mineral Salt | Comparison Salt | Model | Key Findings | Reference |

| Magnesium Orotate | Magnesium Citrate | General Reference | Absorption Rate: ~30% for Orotate vs. ~8% for Citrate. | [11] |

| Magnesium Orotate | Magnesium Oxide, Citrate, etc. | Rat | In a study of 12 organic and 8 inorganic Mg salts, Mg L-aspartate showed the most effective compensation for Mg deficiency. Orotate was included but not ranked highest. | [12] |

| Zinc Orotate | Zinc Sulfate | Rabbit | Slower absorption phase (Ka) after oral administration compared to Zinc Sulfate. Faster distribution and elimination phases after parenteral administration. Direct bioavailability percentage not provided. | [13] |

| Lithium Orotate | Lithium Carbonate | Mouse | At a dose of 1.5 mg/kg, Lithium Orotate achieved a near-complete blockade of amphetamine-induced hyperlocomotion, whereas Lithium Carbonate required 15-20 mg/kg for a partial block. This suggests significantly higher potency and brain bioavailability. | Pacholko & Bekar (2021) |

Theoretical Advantage 2: Synergistic Metabolic Effects

Beyond its role as a carrier, the orotic acid moiety is metabolically active and may offer synergistic benefits, particularly in cardiovascular health.

Cardioprotection and Myocardial Energy Metabolism

In states of cardiac stress, such as ischemia, myocardial ATP levels are depleted. Orotic acid is proposed to improve the energy status of the injured myocardium by stimulating the synthesis of pyrimidine nucleotides, which are precursors for glycogen and ATP.[7][8] Magnesium is a critical cofactor for over 300 enzymatic reactions, including all ATP-dependent processes. By delivering both magnesium and an ATP-synthesis precursor to cardiomyocytes, magnesium orotate is theorized to have a dual-action cardioprotective effect.[10][14]

Clinical evidence from the Magnesium Orotate in Severe Congestive Heart Failure (MACH) trial supports this. In patients with severe congestive heart failure (NYHA IV), adjuvant therapy with magnesium orotate resulted in a significantly higher one-year survival rate compared to placebo.[1][10]

Table 2: Key Findings from the MACH Clinical Trial

| Outcome | Magnesium Orotate Group | Placebo Group | p-value |

| 1-Year Survival Rate | 75.7% | 51.6% | < 0.05 |

| Clinical Symptom Status | 38.5% Improved | 56.3% Deteriorated | < 0.001 |

Data from Stepura & Martynow (2009).[1]

References

- 1. mineraltransporters.com [mineraltransporters.com]

- 2. Mineral Transporters - Nieper Misc - Brewer Science Library [brewersciencelibrary.com]

- 3. brewersciencelibrary.com [brewersciencelibrary.com]

- 4. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 7. Magnesium orotate--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wiseowlhealth.com [wiseowlhealth.com]

- 12. [Comparative study of magnesium salts bioavailability in rats fed a magnesium-deficient diet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and zinc orotate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Magnesium orotate in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Orotate Pathway: An In-Depth Technical Review of Dr. Hans Nieper's Early Research on Calcium Orotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The "Mineral Transporter" Theory

Dr. Hans Nieper's research was predicated on the hypothesis that the therapeutic efficacy of minerals is largely dependent on their ability to traverse cellular membranes. He proposed that chelating minerals with specific organic molecules, which he termed "mineral transporters," could facilitate this process. Orotic acid, a natural precursor in the biosynthesis of pyrimidines, was identified by Nieper as a particularly effective transporter. According to his theory, the electrically neutral structure of calcium orotate allows it to penetrate cell membranes intact, thereby delivering calcium directly to the cytoplasm and organelles where it can exert its physiological effects.[1][2][3] This proposed mechanism contrasts with conventional calcium salts, which dissociate in the extracellular environment.

Quantitative Data from Early Clinical Observations

While detailed, peer-reviewed clinical trial data from Dr. Nieper's early research is scarce in contemporary medical literature, several secondary sources and summaries of his work report quantitative outcomes. These findings, while historically significant, should be interpreted with the understanding that they may not have been subjected to the rigorous statistical analysis and control measures of modern clinical trials.

Table 1: Reported Clinical Outcomes from Dr. Hans Nieper's Early Studies on this compound

| Condition | Number of Patients | Dosage | Reported Outcome | Source Citation |

| Multiple Sclerosis (1968) | 167 | Not specified in available abstracts | 32% overall beneficial effect. Stratified as: 46% with mild disease, 33% with moderate disease, and 16% with severe disease showing benefit. | [4] |

| Bone Metastases | Not specified | Not specified | "Excellent and reliable success in about 40% of all metastatic disease in the bone system." | [5] |

| Chronic-Aggressive Hepatitis | 14 | 3 grams/day for 2 years | Complete remissions reported. Optimal effect observed after 9-18 months. | [6] |

| Hepatitis and Cirrhosis | Not specified | 2 grams this compound + 138 mg lithium orotate per day | Beneficial results reported in 2-3 months. | [6] |

Theoretical and Experimental Frameworks

Dr. Nieper's research, though lacking in detailed, accessible experimental protocols, was grounded in a theoretical framework of enhanced cellular uptake and targeted delivery of calcium.

Proposed Mechanism of Cellular Uptake

The core of Nieper's theory revolves around the unique physicochemical properties of the orotate molecule. He posited that as a neutral complex, this compound could passively diffuse across the lipid bilayer of the cell membrane.

Caption: Proposed passive diffusion of this compound across the cell membrane.

Theoretical Signaling and Metabolic Pathways

Nieper's writings suggest that once inside the cell, the released calcium and orotic acid participate in various metabolic and signaling pathways. The orotic acid component was thought to be utilized in pyrimidine synthesis, potentially aiding in tissue repair, while the calcium would be available for its numerous intracellular roles.

Caption: Theoretical intracellular pathways of calcium and orotic acid.

Experimental Protocols: A Note on Limited Availability

A critical limitation in retrospectively analyzing Dr. Nieper's work is the lack of detailed, publicly available experimental protocols for his clinical studies. The publications cited are often in German and not fully accessible, preventing a thorough review of his methodologies. For instance, specifics regarding patient selection criteria, control groups, blinding procedures, and the statistical methods used for data analysis are not available in the reviewed literature.

Based on the available information, a generalized workflow can be inferred for his clinical observations.

Caption: Inferred workflow for Dr. Nieper's clinical observations.

Discussion and Future Directions

Dr. Hans Nieper's early research on this compound laid the conceptual groundwork for the field of mineral transporters. His theories on enhanced bioavailability and direct cellular delivery of minerals were innovative for his time. However, the lack of accessible, detailed primary research data and rigorous clinical trial evidence makes it challenging to fully validate his claims by modern standards.

For contemporary researchers and drug development professionals, Nieper's work presents several intriguing avenues for further investigation:

-

Pharmacokinetic Studies: Modern analytical techniques could be employed to definitively trace the absorption, distribution, metabolism, and excretion of this compound, verifying its proposed ability to cross cell membranes intact.

-

Controlled Clinical Trials: Rigorous, double-blind, placebo-controlled clinical trials are necessary to scientifically evaluate the therapeutic efficacy of this compound for the conditions Nieper explored, as well as for new indications.

-

Mechanism of Action Studies: In-depth cellular and molecular studies could elucidate the precise signaling pathways and metabolic effects of intracellular delivery of calcium and orotic acid.

Conclusion

Dr. Hans Nieper's pioneering work on this compound introduced the compelling concept of mineral transporters. While his early research reported promising clinical outcomes, the absence of detailed, verifiable experimental protocols and comprehensive, controlled trial data necessitates a modern re-evaluation of his hypotheses. This technical guide serves as a foundational overview of his work, intended to inspire and inform future research into the potential of orotates and other mineral transporters in therapeutic applications. Further rigorous scientific inquiry is essential to build upon his legacy and fully understand the clinical potential of these compounds.

References

- 1. wbhf.walterbushnell.com [wbhf.walterbushnell.com]

- 2. lifechoice.net [lifechoice.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Les orotates transportent les minéraux au cÅur des cellules et des tissus - Minerales - Nutranews [nutranews.org]

- 6. oawhealth.com [oawhealth.com]

A Comprehensive Technical Guide to the Molecular Structure and Chemical Properties of Calcium Orotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular structure, chemical properties, and analytical methodologies related to calcium orotate. A critical intermediate in the de novo biosynthesis of pyrimidines, orotic acid, and its calcium salt have garnered significant interest in pharmaceutical and nutraceutical research. This document consolidates key quantitative data, details experimental protocols for synthesis and analysis, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

This compound, the calcium salt of orotic acid (historically known as vitamin B13), is a compound of interest for its potential roles in cellular metabolism and as a bioavailable source of calcium.[1][2] Orotic acid is a crucial precursor in the synthesis of pyrimidine nucleotides, which are essential for the formation of DNA and RNA.[3] The unique structure of this compound is believed to facilitate the transport of calcium across cellular membranes.[4][5] This guide aims to provide a detailed technical resource on the fundamental chemical and structural aspects of this compound for researchers and professionals in drug development.

Molecular Structure and Chemical Properties

This compound is a salt formed between a calcium cation (Ca²⁺) and two orotate anions. The systematic IUPAC name is calcium bis(2,4-dioxo-1H-pyrimidine-6-carboxylate).[6][7] It typically exists as a white to off-white crystalline powder.[8][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. There are conflicting reports regarding its solubility in water, with some sources describing it as easily soluble and others as hardly soluble. This variation may be attributable to the specific crystalline form (anhydrous vs. dihydrate) and the experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆CaN₄O₈ | [7] |

| Molecular Weight | 350.25 g/mol | [7] |

| CAS Number | 22454-86-0 | [6] |

| Appearance | White crystalline powder | [8][9] |

| Melting Point | 197-199 °C or >300 °C (with decomposition) | [10][11][12] |

| Solubility | Slightly soluble in aqueous base and DMSO | [13] |

| Hardly soluble in water, practically insoluble in ethanol and ether | [9] | |

| pKa of Orotic Acid | 2.07, 9.45 | [13] |

Synthesis and Characterization

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of orotic acid with a calcium salt, such as calcium chloride, in an aqueous solution. A one-pot synthesis approach has also been described, offering an efficient and scalable method.[14]

-

Dissolution of Orotic Acid: Dissolve orotic acid in deionized water with the aid of a base, such as ammonium hydroxide, to form the orotate anion. Heating may be required to facilitate dissolution.

-

Addition of Calcium Salt: While stirring, slowly add an aqueous solution of a soluble calcium salt (e.g., calcium chloride) to the orotate solution.

-

Precipitation: A white precipitate of this compound will form. Continue stirring for a specified period to ensure complete reaction.

-

Isolation and Purification: Isolate the precipitate by filtration. Wash the solid with deionized water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound in an oven at a controlled temperature to remove residual water.

Spectroscopic Characterization

The structure of synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Reference(s) |

| UV-Visible Spectroscopy | λmax at approximately 278-283 nm in aqueous solution. | [15][16][17] |

| FT-IR Spectroscopy | Characteristic peaks for C=O stretching of the carbonyl groups (~1673 cm⁻¹), and C-H bending (600-700 cm⁻¹). | [17] |

| ¹H NMR Spectroscopy (DMSO-d₆) | Chemical shifts at approximately δ 11.08 (s, 1H), 9.71 (s, 1H), and 5.87 (d, J = 2.0 Hz, 1H). | [17] |

| ¹³C NMR Spectroscopy (DMSO-d₆) | Chemical shifts at approximately δ 165.75, 161.24, 151.52, 149.63, and 100.02. | [17] |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of this compound dihydrate reveals a multi-step decomposition process. The initial weight loss corresponds to the removal of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures. The final residue at high temperatures is typically calcium oxide.[5][9]

Analytical Methods

Accurate and precise analytical methods are crucial for the quantification of this compound in pharmaceutical formulations and for quality control.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the determination of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][[“]]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM monobasic potassium phosphate, pH 2.5) and an organic modifier (e.g., acetonitrile).[18]

-

Flow Rate: Typically 1.0 mL/min.[18]

-

Detection: UV detection at the λmax of this compound (e.g., 214 nm or 278 nm).[15][18]

-

Quantification: Based on a calibration curve prepared from standard solutions of this compound.

Table 3: Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference(s) |

| Column | C18 (250 x 4.6 mm, 5 µm) | [18][[“]] |

| Mobile Phase | 20 mM KH₂PO₄ (pH 2.5) | [18] |

| Flow Rate | 1.0 mL/min | [18] |

| Detection Wavelength | 214 nm | [18] |

| Retention Time | Varies depending on exact conditions | [18][[“]] |

UV-Visible Spectrophotometry

A simple and cost-effective method for the quantification of this compound in bulk and dosage forms.

-

Solvent: Prepare solutions in a solvent where this compound is soluble and stable (e.g., 0.1 N HCl or water).[15][16]

-

Standard Curve: Prepare a series of standard solutions of known concentrations of this compound.

-

Measurement: Measure the absorbance of the standard solutions at the λmax (approximately 278-283 nm).[15][16]

-

Quantification: Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample from its absorbance.

Biological Role and Signaling Pathways

Role in Pyrimidine Biosynthesis

Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides.[16] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[18]

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of orotic acid.

Cellular Transport

The cellular uptake of orotic acid is mediated by specific transporter proteins, primarily from the solute carrier (SLC) family.[10][11] This transport is crucial for its utilization in nucleotide synthesis.

Caption: Cellular transport of orotic acid via SLC transporters.

Experimental Workflows

Workflow for Synthesis and Purity Assessment

A logical workflow is essential for the reproducible synthesis and quality control of this compound.

Caption: Workflow for the synthesis and purity assessment of this compound.

Workflow for In Vitro Calcium Bioavailability Assessment

The Caco-2 cell model is a widely accepted in vitro method to assess the bioavailability of calcium from various sources.[[“]][20]

Caption: Workflow for in vitro calcium bioavailability assessment using Caco-2 cells.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, chemical properties, synthesis, and analysis of this compound. The presented data and protocols are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and nutritional science. Further research is warranted to fully elucidate the biological mechanisms and potential therapeutic applications of this intriguing molecule.

References

- 1. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. etamu.edu [etamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C10H6CaN4O8 | CID 89722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Dihydrate Pure Manufacturers, SDS [mubychem.com]

- 10. The molecular mechanisms behind orotic acid transport in cells [cds-bsx.com]

- 11. Orotic acid's interaction with cellular transport systems [cds-bsx.com]

- 12. libjournals.unca.edu [libjournals.unca.edu]

- 13. researchgate.net [researchgate.net]

- 14. jchr.org [jchr.org]

- 15. In vitro determination of calcium bioavailability of milk, dairy products and infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]

- 17. researchgate.net [researchgate.net]

- 18. Orotic acid's contribution to purine and pyrimidine metabolism [cds-bsx.com]

- 19. consensus.app [consensus.app]

- 20. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioavailability of Organic Calcium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium is the most abundant mineral in the human body, critical for bone mineralization, nerve transmission, muscle contraction, and vascular function.[1] While dietary intake is crucial, supplementation is often necessary to meet daily requirements. The efficacy of a calcium supplement is determined not just by its elemental calcium content but, more importantly, by its bioavailability —the fraction of ingested calcium that is absorbed and becomes available for metabolic use.[2]

Inorganic calcium salts, such as calcium carbonate, have been widely used due to their high elemental calcium content and low cost. However, their low solubility, particularly in achlorhydric individuals, can limit absorption.[3] This has led to increased interest in organic calcium salts, which are formed by chelating calcium with organic acids. These salts often exhibit higher solubility and, consequently, potentially greater bioavailability.[4] This guide provides a comprehensive technical review of the bioavailability of various organic calcium salts, detailing the experimental methodologies used for their assessment and the physiological pathways governing their absorption.

Factors Influencing Calcium Bioavailability

The intestinal absorption of calcium is a complex process influenced by a confluence of dietary and physiological factors. It occurs via two primary pathways: a transcellular active transport system, which is saturable and regulated by vitamin D, and a paracellular passive diffusion process that is concentration-dependent.[5]

Key Influencing Factors:

-

Solubility: Before absorption can occur, calcium must be solubilized and ionized in the gastrointestinal tract. Organic salts are generally more soluble than inorganic salts, particularly at a neutral or high pH, which can be a limiting factor for calcium carbonate absorption.[6][7]

-

Dietary Inhibitors: Certain dietary components can chelate calcium, forming insoluble complexes that are not absorbed. The most common inhibitors are:

-

Dietary Enhancers:

-

Physiological Factors:

-

Gastric Acid: An acidic environment aids the dissolution of less soluble calcium salts like carbonate.[3]

-

Age: Fractional calcium absorption is highest in infancy (~60%) and declines with age, dropping by about 0.21% per year after 40.[8]

-

Calcium Intake: The body adapts to calcium intake. During periods of low intake, the efficiency of active absorption increases, and vice-versa.[5][8]

-

Quantitative Comparison of Organic Calcium Salts

Numerous studies have compared the bioavailability of different organic calcium salts, often against the benchmark of calcium carbonate. While results can vary based on study design, a general hierarchy of bioavailability has emerged.

| Calcium Salt | Elemental Calcium (%) | Reported Bioavailability / Relative Absorption | Key Findings & Citations |

| Calcium Citrate | ~21% | ~22-27% higher absorption than calcium carbonate, both with and without meals.[4][10] One study reported it as 2.5 times more bioavailable.[11] | Absorption is independent of gastric acid, making it a good choice for achlorhydric individuals.[11][12] |

| Calcium Citrate Malate (CCM) | ~26% | >35% | Exhibits high bioavailability and is often used in fortified beverages.[8] |

| Calcium Lactate Gluconate (CLG) | ~10-13% | Described as having "excellent bioavailability".[13][14] Bioavailability found to be almost identical to calcium carbonate, citrate, and lactate malate in one study.[15] | A mixture of calcium lactate and calcium gluconate, noted for its very high solubility and neutral taste.[13][16] |

| Calcium Orotate | ~11% | Claimed to be the highest at ~90-95%.[17][18] | Orotic acid is theorized to act as an efficient carrier, transporting calcium across cell membranes.[17][19] |

| Calcium Aspartate | Varies | Reported absorption of ~45%.[17] | Considered a mineral transporter with superior bioavailability compared to traditional salts.[20] |

| Calcium Lysinate | ~30% | Relative bioavailability of 223.15% compared to calcium carbonate in one study.[21] | Shown to have a marked increase in the rate of absorption compared to calcium carbonate.[21] |

| Calcium Gluconate | ~9% | Generally considered to have moderate bioavailability.[18] One study found it slightly, but not significantly, inferior to other salts.[15] | Often used in medical settings for immediate mineral replenishment.[18] |

| Calcium Lactate | ~13% | Considered to have good bioavailability. | Often combined with other salts like gluconate to improve properties.[13][16] |

Experimental Protocols for Bioavailability Assessment

The determination of calcium bioavailability can be approached through various in vivo and in vitro methodologies. The choice of method depends on the specific research question, cost, and ethical considerations.

In Vivo Methodologies

In vivo studies provide the most physiologically relevant data on nutrient absorption in a complete biological system.

-

Isotope Tracer Studies: This is the gold standard for absorption studies. It involves administering a stable or radioactive calcium isotope (e.g., ⁴⁵Ca) and tracking its appearance in blood, urine, or feces. Dual-tracer methods, using one isotope intravenously and another orally, allow for the calculation of true fractional calcium absorption (FCA).[22][23][24]

-

Pharmacokinetic (PK) Studies: These studies measure changes in serum or urinary calcium concentrations over time following a single oral dose of a calcium salt.[25] Key parameters include:

-

Serum Calcium: An increase in total or ionized serum calcium provides a direct measure of absorption.[12]

-

Urinary Calcium: The rise in urinary calcium excretion above a baseline level is an estimate of the amount absorbed.[26]

-

Parathyroid Hormone (PTH) Suppression: Absorbed calcium transiently increases serum calcium, which in turn suppresses PTH secretion. A greater suppression of PTH indicates greater calcium absorption.[11][12]

-

-

Balance Studies: This classical method involves meticulously measuring calcium intake and fecal/urinary excretion over an extended period. While comprehensive, these studies are expensive, labor-intensive, and ill-suited for routine use.[22]

In Vitro Methodologies

In vitro models offer a rapid, cost-effective, and high-throughput means of screening the potential bioavailability of calcium salts, although they cannot fully replicate the complexities of human physiology.[6]

-

Solubility Assays: The simplest method, where the solubility of a calcium salt is measured in various solutions mimicking gastric or intestinal pH. While solubility is a prerequisite for absorption, it is not always directly correlated with bioavailability.[6][7]

-

Simulated Gastrointestinal Digestion: These models, such as the TNO Intestinal Model (TIM), simulate the physiological conditions (pH, enzymes, transit time) of the stomach and small intestine. The amount of calcium that becomes soluble (bioaccessible) after digestion is measured.[2][6]

-

Caco-2 Cell Culture Model: This is a widely used and well-validated model for predicting intestinal absorption.[6] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of enterocyte-like cells, expressing transport proteins and enzymes found in the small intestine. The model measures both the uptake of calcium into the cells and its transport across the cell monolayer.[27][28]

Cellular Mechanisms and Signaling Pathways

The active, transcellular absorption of calcium in the duodenum and jejunum is a tightly regulated process primarily controlled by Vitamin D.[5]

When serum calcium levels are low, parathyroid hormone (PTH) is released, which stimulates the kidneys to produce the active form of Vitamin D, calcitriol (1,25(OH)₂D₃).[29] Calcitriol then acts on the intestinal epithelial cells (enterocytes) to increase calcium absorption.

The Calcitriol-Mediated Signaling Pathway:

-

Binding: Calcitriol binds to the Vitamin D Receptor (VDR) in the cytoplasm of the enterocyte.

-

Translocation: The Calcitriol-VDR complex translocates to the nucleus.

-

Gene Transcription: In the nucleus, the complex binds to Vitamin D Response Elements (VDREs) on DNA, initiating the transcription of genes for several key proteins.

-

Protein Synthesis: This leads to the synthesis of:

-

TRPV6: An apical membrane calcium channel that facilitates the entry of calcium from the intestinal lumen into the cell.

-

Calbindin-D9k: A cytosolic calcium-binding protein that buffers intracellular calcium and ferries it from the apical to the basolateral membrane.

-

PMCA1b: A plasma membrane Ca²⁺-ATPase on the basolateral membrane that actively pumps calcium out of the cell into the bloodstream.

-

Conclusion

The bioavailability of organic calcium salts is a multifactorial issue of significant importance in pharmacology and nutrition. The evidence strongly suggests that organic salts such as calcium citrate and calcium citrate malate offer a bioavailability advantage over less soluble inorganic forms like calcium carbonate, particularly under conditions of neutral or elevated gastric pH.[4][10] Newer formulations like this compound and calcium aspartate show considerable promise, though further validation from large-scale human trials is warranted.[17][20]

The selection of an appropriate calcium salt for drug development or food fortification requires a careful balance of bioavailability, elemental calcium content, solubility, taste, and cost. A thorough understanding of the experimental methodologies used to assess bioavailability is critical for accurately interpreting existing data and designing future studies. As research progresses, the continued development of highly bioavailable organic calcium salts will play a crucial role in addressing calcium deficiencies and promoting optimal bone health.

References

- 1. Calcium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tabletscapsules.com [tabletscapsules.com]

- 3. scite.ai [scite.ai]

- 4. Organic salts: contribution of minerals with high bioavailability [quimidroga.com]

- 5. In vivo intestinal absorption of calcium in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate. | Semantic Scholar [semanticscholar.org]

- 11. coxtechnic.com [coxtechnic.com]

- 12. medscape.com [medscape.com]

- 13. Calcium Lactate Gluconate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 14. cphi-online.com [cphi-online.com]

- 15. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]

- 16. Ingredients - Calcium Lactate Gluconate | Stauber USA [stauberusa.com]

- 17. This compound: How It Compares to Other Calcium Supplements [globalhealing.com]

- 18. wbcil.com [wbcil.com]

- 19. wbcil.com [wbcil.com]

- 20. jptcp.com [jptcp.com]

- 21. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. An Algorithm to Assess Calcium Bioavailability from Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cgspace.cgiar.org [cgspace.cgiar.org]

- 25. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 26. Calcium bioavailability from calcium carbonate and calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Bioavailability of calcium from milk-based formulas and fruit juices containing milk and cereals estimated by in vitro methods (solubility, dialyzability, and uptake and transport by caco-2 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Physiology, Calcium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Evidence for the Therapeutic Potential of Calcium Orotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium orotate, a salt of calcium and orotic acid, has garnered attention for its purported high bioavailability, suggesting therapeutic potential in various domains, notably bone health and oncology. This technical guide synthesizes the available preclinical evidence for this compound's therapeutic utility. While claims of superior calcium absorption are prevalent, robust preclinical data, particularly in bone metabolism, remains emergent. In oncology, the orotate moiety presents a complex, context-dependent profile, exhibiting both pro- and anti-cancer activities in preclinical models. This document provides a detailed overview of the existing data, experimental methodologies, and implicated signaling pathways to inform future research and development efforts.

Enhanced Bioavailability and Cellular Uptake

The primary therapeutic rationale for this compound stems from the role of orotic acid as a mineral transporter. It is proposed that orotic acid facilitates the passage of calcium across cell membranes, leading to more efficient intracellular delivery compared to other calcium salts like carbonate or citrate.[1] This enhanced bioavailability is thought to underpin its potential therapeutic effects.

Therapeutic Potential in Oncology: A Dual Role

Preclinical studies on the orotate component of this compound reveal a dualistic role in cancer, contingent on the cancer type. Orotic acid has been shown to possess both tumor-promoting and anti-cancer properties.

Anti-Cancer Effects in Ovarian Granulosa Cell Tumors

In contrast to its effects on liver cancer cells, orotic acid has demonstrated anti-cancer properties in a human ovarian granulosa tumor cell line (KGN).

Key Findings:

-

Orotic acid reduced the viability of KGN cells in a dose-dependent manner.[2]

-

It induced apoptosis, evidenced by a significant increase in caspase-3/7 activity.[2][3][4]

-

Notably, orotic acid did not affect the viability of normal human ovarian granulosa cells (HGrC1), suggesting a degree of selectivity for cancer cells.[3][5]

Quantitative Data:

| Cell Line | Parameter | Value | Reference |

| KGN | IC50 of Orotic Acid | 186.1 µM | [2] |

| KGN | Caspase-3/7 Activity | 137% increase with 100 µM OA | [2] |

| KGN | Caspase-3/7 Activity | 133% increase with 250 µM OA | [2] |

Experimental Protocols:

-

Cell Viability Assay: KGN and HGrC1 cells were treated with varying concentrations of orotic acid (10-250 µM). Cell viability was assessed using the alamarBlue assay.[2][3]

-

Apoptosis Assay: Caspase-3/7 activity in cell lysates was measured using the Caspase-Glo® 3/7 assay kit after treatment with orotic acid.[1][2] Apoptosis was further confirmed by Annexin V-FITC/PI staining and flow cytometry.[2][4]

Signaling Pathway:

The pro-apoptotic effect of orotic acid in KGN cells is mediated through the activation of executive caspases 3 and 7. The upstream signaling events leading to this activation require further elucidation.

Figure 1: Proposed pro-apoptotic pathway of orotic acid in KGN cells.

Tumor-Promoting Effects in Hepatocellular Carcinoma

Preclinical evidence suggests that orotic acid can act as a tumor promoter in the context of hepatocellular carcinoma (HCC).

Key Findings:

-

In serum-starved SK-Hep1 human hepatocellular carcinoma cells, orotic acid increased cell proliferation and inhibited apoptosis.[4][6]

-

This effect was attributed to the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, mediated by the negative regulation of AMP-activated protein kinase (AMPK).[4][6]

Experimental Protocols:

-

Cell Culture and Treatment: SK-Hep1 cells were cultured and serum-starved before treatment with orotic acid.

-

Western Blot Analysis: The phosphorylation status of AMPK and downstream targets of mTORC1 were assessed by Western blotting using specific antibodies.[7][8]

-

Cell Proliferation and Cycle Analysis: The effects of orotic acid on cell proliferation and cell cycle progression were determined.

Signaling Pathway:

Orotic acid inhibits the phosphorylation of AMPK, a key cellular energy sensor. This inhibition alleviates the suppressive effect of AMPK on mTORC1, leading to mTORC1 activation and subsequent promotion of cell proliferation and inhibition of apoptosis.

Figure 2: Orotic acid-mediated activation of mTORC1 signaling in HCC.

Therapeutic Potential in Bone Health

The high bioavailability of this compound suggests its potential as a superior calcium supplement for bone health, particularly in conditions like osteoporosis.[9][10][11] However, direct and detailed preclinical studies in relevant animal models are limited.

Key Concepts:

-

Osteoblast and Osteoclast Activity: Bone homeostasis is maintained by a balance between bone-forming osteoblasts and bone-resorbing osteoclasts.[12] Effective osteoporosis therapies often work by promoting osteoblast activity and/or inhibiting osteoclast activity.

-

Animal Models of Osteoporosis: The ovariectomized (OVX) rat is a widely used model for postmenopausal osteoporosis, as estrogen deficiency leads to bone loss.[13][14] Calcium-deficient diets in rats are also used to model osteoporosis.[15]

Experimental Protocols for Assessing Osteogenic Potential:

-

In Vitro Osteoblast Differentiation:

-

Culture mesenchymal stem cells or pre-osteoblastic cell lines (e.g., MC3T3-E1).

-

Induce osteogenic differentiation using a specific medium containing ascorbic acid and β-glycerophosphate.[16][17]

-

Treat cells with this compound at various concentrations.

-

Assess osteoblast differentiation and mineralization using Alizarin Red S staining for calcium deposits and by measuring alkaline phosphatase (ALP) activity.[16][18][19]

-

References

- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wbcil.com [wbcil.com]

- 10. acmeglobal.com [acmeglobal.com]

- 11. wbcil.com [wbcil.com]

- 12. cphi-online.com [cphi-online.com]

- 13. Effects of Calcium and Vitamin-D Supplementation on Bone Quality in an Ovariectomized Rat Model [gavinpublishers.com]

- 14. Rat Model for Osteoporosis - Enamine [enamine.net]

- 15. The effect of restriction of dietary calcium on trabecular and cortical bone mineral density in the rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ixcellsbiotech.com [ixcellsbiotech.com]

- 17. mdpi.com [mdpi.com]

- 18. High concentrations of calcium suppress osteogenic differentiation of human periodontal ligament stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Orotic Acid in Mineral Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, a naturally occurring intermediate in pyrimidine biosynthesis, has garnered significant attention for its role as a mineral carrier, enhancing the bioavailability and cellular uptake of essential minerals. This technical guide provides an in-depth exploration of the physiological mechanisms underpinning the transport of mineral orotates, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways involved. By forming stable, neutral complexes, orotic acid facilitates the transport of minerals such as magnesium, calcium, lithium, and zinc across biological membranes, offering potential advantages in therapeutic and supplemental applications. This document aims to equip researchers and drug development professionals with a comprehensive understanding of the science behind orotic acid-mediated mineral transport.

Introduction: Orotic Acid as a Mineral Chaperone

Orotic acid (OA), historically known as vitamin B13, is a pyrimidine precursor synthesized by mitochondrial and cytoplasmic enzymes.[1] Beyond its role in nucleotide synthesis, OA acts as an efficient chelating agent for various mineral cations.[2] This chelation results in the formation of mineral orotate salts, which are theorized to possess enhanced transport characteristics compared to their inorganic or other organic salt counterparts. The fundamental principle lies in the formation of an electrically neutral, membrane-permeable complex that can more readily traverse the lipid bilayers of cells.[3][4] This enhanced delivery system is pivotal for ensuring that essential minerals reach their target tissues, thereby maximizing their therapeutic potential.[2]

Quantitative Analysis of Mineral Orotate Bioavailability

A critical aspect of evaluating mineral supplements is their bioavailability—the fraction of the administered dose that reaches systemic circulation. Several studies have indicated the superior bioavailability of mineral orotates compared to other common mineral salts. The following tables summarize the available quantitative data.

Table 1: Comparative Bioavailability of Magnesium Salts

| Magnesium Salt | Animal Model | Key Finding | Reference |

| Magnesium Orotate | Murine | Highest tissue accumulation in liver, kidney, spleen, heart, and lung. | |

| Magnesium Sulphate | Murine | Second highest tissue accumulation. | |

| Magnesium Chloride | Murine | Third highest tissue accumulation. | |

| Magnesium Carbonate | Murine | Lower tissue accumulation than orotate, sulphate, and chloride. | |

| Magnesium Citrate | Murine | Lower tissue accumulation than orotate, sulphate, and chloride. | |

| Magnesium Oxide | Murine | Lowest tissue accumulation. |

Table 2: Comparative Bioavailability of Calcium Salts

| Calcium Salt | Reported Absorption Rate | Key Finding | Reference |

| Calcium Orotate | 90-95% | Significantly higher absorption compared to other forms. | [3][5] |

| Calcium Aspartate | ~45% | More readily absorbed than carbonate and citrate. | [3] |

| Calcium Citrate | ~39% | Better absorption than carbonate, can be taken without food. | [3] |

| Calcium Carbonate | ~31% | Absorption is dependent on stomach acid and is lower if not taken with food. | [3] |

Table 3: Comparative Bioavailability of Zinc Salts

| Zinc Salt | Animal Model | Key Finding | Reference |

| Zinc Orotate | Rabbit | Slower absorption phase compared to sulphate and pantothenate. | [6] |

| Zinc Sulphate | Rabbit | Faster absorption phase compared to orotate. | [6] |

| Zinc Pantothenate | Rabbit | Bioequivalent to zinc sulphate. | [6] |

| Zinc Glycinate | Human | Higher bioaccessibility than zinc sulphate. | [7] |

| Zinc Gluconate | Rat | Higher bioavailability at low doses compared to zinc sulphate. | [8] |

Table 4: Comparative Bioavailability of Lithium Salts

| Lithium Salt | Animal Model | Key Finding | Reference |

| Lithium Orotate | Rat | Resulted in brain lithium concentrations three-fold higher than equivalent doses of lithium carbonate. | [9][10] |

| Lithium Orotate | Mouse | More potent and effective at lower doses in a mania model compared to lithium carbonate. | [11] |

| Lithium Carbonate | Rat | Lower brain lithium accumulation compared to lithium orotate. | [9][10] |

Proposed Mechanisms of Orotate-Mediated Mineral Transport

The enhanced bioavailability of mineral orotates is attributed to several proposed transport mechanisms that facilitate their passage across the intestinal epithelium and into target cells.

Passive Diffusion of Neutral Complexes

Mineral orotates can exist as non-dissociated, electrically neutral compounds in biological solutions.[4] This neutrality is hypothesized to allow the intact mineral-orotate complex to passively diffuse across the lipid-rich cell membranes, a pathway less favorable for charged mineral ions.

Utilization of Nucleotide Transporters

Given the structural similarity of orotic acid to pyrimidines, it is proposed that mineral orotates may utilize nucleotide transporters for cellular entry.[4] This mechanism would provide a specific and efficient route for uptake into cells.

Intracellular Dissociation

Once inside the cell, the mineral-orotate complex is thought to dissociate, releasing the mineral ion to participate in intracellular processes.[4] The orotic acid component can then be metabolized through the pyrimidine biosynthesis pathway.

Signaling Pathways Influenced by Mineral Orotates

Beyond facilitating mineral delivery, orotic acid and its mineral complexes may directly or indirectly influence intracellular signaling cascades. The most well-documented effects are associated with lithium orotate.

Lithium Orotate and GSK-3β/Wnt Signaling

Lithium is a known inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme in numerous cellular processes, including mood regulation.[12] Lithium orotate has been shown to selectively inhibit GSK-3β, which leads to the stabilization of β-catenin and activation of the Wnt signaling pathway.[2][12][13] This pathway is crucial for neurogenesis and synaptic plasticity.

Potential Influence on Other Signaling Pathways

While less specific to the orotate form, the transported minerals themselves are key players in various signaling pathways. For instance, magnesium is known to inhibit NF-κB and MAPK inflammatory pathways.[14] Zinc acts as a signaling molecule in numerous pathways, including those involving TrkB receptors and GPR39.[11] Further research is needed to elucidate whether the orotate moiety directly modulates these or other signaling cascades.

Experimental Protocols for Investigating Mineral Transport

To rigorously assess the physiological role of orotic acid in mineral transport, specific experimental protocols are required. The following sections outline key methodologies.

In Vitro Intestinal Permeability: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes, providing an excellent in vitro model of the intestinal barrier.[15][16][17]

Objective: To determine the apparent permeability coefficient (Papp) of mineral orotates across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).

-

Seed cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.[15]

-

Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).[16][17]

-

-

Permeability Assay:

-

Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).[15]

-

Add the test compound (mineral orotate) and control compounds (other mineral salts) to the apical (donor) compartment.

-

At predetermined time points, collect samples from the basolateral (receiver) compartment.

-

To assess active transport or efflux, perform the assay in the basolateral-to-apical direction as well.[16][17]

-

-

Sample Analysis:

-

Quantify the mineral concentration in the collected samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the substance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

-

In Vivo Mineral Absorption Studies in Animal Models

Animal models, particularly rats, are essential for studying the overall absorption, distribution, and excretion of mineral orotates.[12]

Objective: To determine the true absorption and bioavailability of mineral orotates in a rat model.

Methodology:

-

Animal Acclimation and Diet:

-

Acclimate rats to individual metabolic cages.

-

Provide a standardized diet with known mineral content. For deficiency studies, a mineral-deficient diet can be used.[18]

-

-

Administration of Test Compounds:

-

Administer the mineral orotate and control mineral salts orally via gavage.

-

For determining true absorption, a parallel group can be administered the radiolabeled mineral intravenously.[12]

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration to determine pharmacokinetic parameters (Cmax, Tmax, AUC).

-

Collect urine and feces over a specified period to measure mineral excretion.

-

-

Tissue Distribution (Optional):

-

At the end of the study, euthanize the animals and collect various tissues (e.g., liver, kidney, bone, brain) to determine mineral accumulation.[19]

-

-

Sample Analysis:

-

Determine mineral concentrations in serum, urine, feces, and tissues using ICP-MS.

-

If using radiotracers, measure radioactivity using a whole-body counter or gamma counter.[12]

-

Quantification of Intracellular Mineral Concentration

Determining the amount of mineral that enters the cells is crucial for understanding the efficacy of orotate-mediated transport.

Objective: To quantify the intracellular concentration of a mineral following treatment with its orotate salt.

Methodology:

-

Cell Culture and Treatment:

-

Culture the desired cell line to a suitable confluency.

-

Treat the cells with the mineral orotate or control mineral salt at various concentrations and for different durations.

-

-

Cell Harvesting and Lysis:

-

Wash the cells thoroughly with a chelating agent (e.g., EDTA) in buffer to remove extracellularly bound minerals.

-

Harvest the cells and lyse them using an appropriate method (e.g., sonication, detergent-based lysis).

-

-

Sample Preparation and Analysis:

-

Determine the protein concentration of the cell lysate for normalization.

-

Digest the cell lysate, typically with nitric acid, to prepare it for ICP-MS analysis.[6]

-

Quantify the mineral content in the digested sample using ICP-MS.

-

Express the intracellular mineral concentration as mass of mineral per mass of cellular protein (e.g., ng/mg protein).

-

Conclusion and Future Directions

The available evidence strongly suggests that orotic acid plays a significant physiological role in enhancing the transport and bioavailability of several essential minerals. The formation of neutral orotate complexes appears to be a key factor in facilitating their movement across cellular membranes. While the signaling pathways for lithium orotate are becoming clearer, further research is needed to elucidate the specific intracellular signaling events modulated by other mineral orotates.

For drug development professionals, mineral orotates present a promising avenue for improving the efficacy of mineral-based therapies and supplements. Future research should focus on:

-

Conducting well-controlled clinical trials to provide more robust quantitative data on the bioavailability of various mineral orotates in humans.

-

Elucidating the specific transporters involved in the uptake of different mineral orotate complexes.

-

Investigating the downstream signaling effects of calcium, magnesium, and zinc orotates to uncover novel therapeutic applications.

By continuing to explore the intricate mechanisms of orotic acid-mediated mineral transport, the scientific and medical communities can better harness its potential for improving human health.

References

- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. Bioavailability of magnesium food supplements: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnesium Orotate for metabolic pathway studies [cds-bsx.com]

- 6. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relative Bioavailability of Trace Minerals in Production Animal Nutrition: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo absorption of water and electrolytes in mouse intestine. Application to villin -/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single-Cell Elemental Analysis Using Inductively Coupled Plasma Mass Spectrometry [jstage.jst.go.jp]

- 10. Zinc orotate | 68399-76-8 | FZ33877 | Biosynth [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. Absorption and retention studies of trace elements and minerals in rats using radiotracers and whole-body counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure | Springer Nature Experiments [experiments.springernature.com]

- 14. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. enamine.net [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. farmaciajournal.com [farmaciajournal.com]

Foundational Studies on the Metabolic Fate of Calcium Orotate In Vivo: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Foundational in vivo studies specifically investigating the complete metabolic fate of calcium orotate as a single molecular entity are not extensively available in publicly accessible scientific literature. This technical guide synthesizes the known metabolic pathways and pharmacokinetic data of its constituent components, orotic acid and calcium, to provide a comprehensive overview of the expected metabolic fate of this compound in vivo.

Executive Summary

This compound, a salt of orotic acid and calcium, is marketed as a highly bioavailable form of calcium. Upon oral administration, it is expected to dissociate in the gastrointestinal (GI) tract into calcium ions (Ca²⁺) and orotate anions. The subsequent metabolic fate is therefore determined by the individual absorption, distribution, metabolism, and excretion (ADME) profiles of these two components. Orotic acid is an intermediate in the de novo pyrimidine synthesis pathway and is primarily metabolized in the liver. Calcium absorption is a complex, regulated process occurring in the small intestine. This document provides a detailed examination of the available scientific knowledge regarding the in vivo disposition of each component, including experimental methodologies and quantitative data compiled from various preclinical studies, primarily in rat models.

Introduction to this compound